molecular formula C15H11N3O3 B3909071 N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide

N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide

Cat. No.: B3909071
M. Wt: 281.27 g/mol
InChI Key: LTBIDTOXOVGGMC-CXUHLZMHSA-N
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Description

N’-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It features a quinoline core, a furan ring, and a carbohydrazide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide typically involves a condensation reaction between 2-hydroxy-4-quinolinecarbohydrazide and 2-furylmethylene. This reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and furan derivatives, which can be further utilized in different applications .

Scientific Research Applications

N’-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to bind to DNA and proteins makes it a potent agent in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-furylmethylene)-2-(4-propylphenoxy)acetohydrazide
  • N’-(2-furylmethylene)-4-methylbenzohydrazide
  • N’-(2-furylmethylene)-2-hydroxy-2-phenylacetohydrazide

Uniqueness

N’-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide stands out due to its unique combination of a quinoline core and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-8-12(11-5-1-2-6-13(11)17-14)15(20)18-16-9-10-4-3-7-21-10/h1-9H,(H,17,19)(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBIDTOXOVGGMC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Reactant of Route 2
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Reactant of Route 3
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Reactant of Route 4
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N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Reactant of Route 5
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N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Reactant of Route 6
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide

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